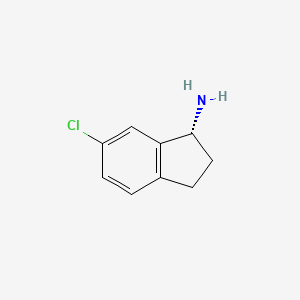
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-chloroindanone.
Reduction: The ketone group of 6-chloroindanone is reduced to form 6-chloro-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents such as ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for ®-6-Chloro-2,3-dihydro-1H-inden-1-amine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and automated systems for the amination process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
Aplicaciones Científicas De Investigación
®-6-Chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroindanone: A precursor in the synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine.
Indan-1-amine: A structurally similar compound without the chlorine atom.
2,3-Dihydro-1H-inden-1-amine: Another related compound lacking the chlorine substitution.
Uniqueness
®-6-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom and its chiral nature, which can impart specific biological activities and selectivity in reactions. This makes it a valuable compound in the synthesis of chiral drugs and other complex molecules.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(1R)-6-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |
Clave InChI |
RDDLLTZZPGSGPO-SECBINFHSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=C(C=C2)Cl |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


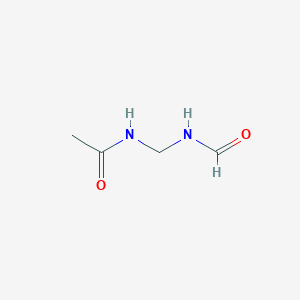
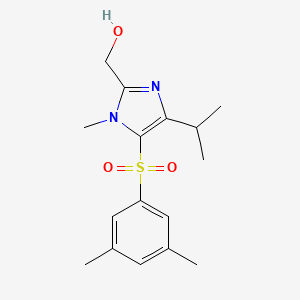
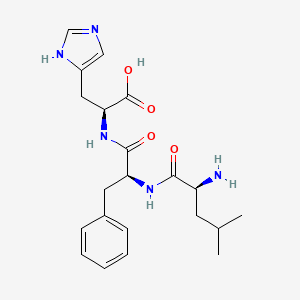

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
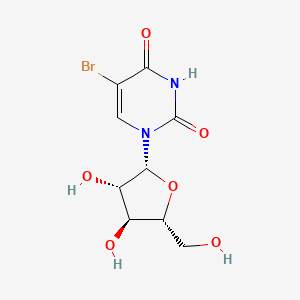
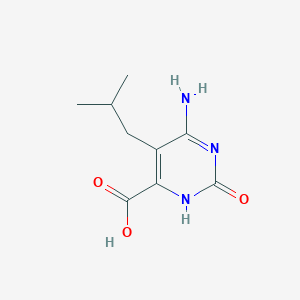
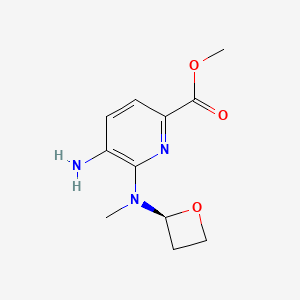
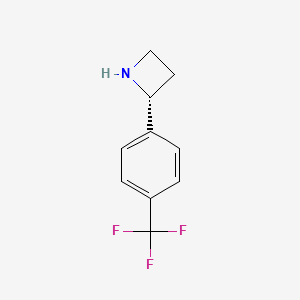
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
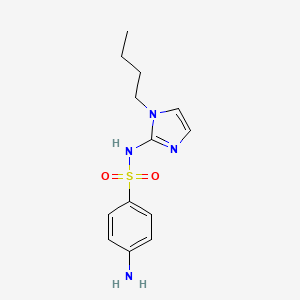
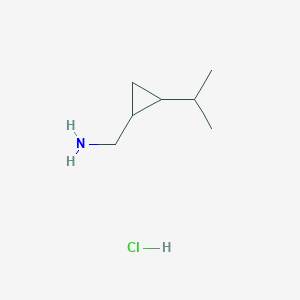
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
